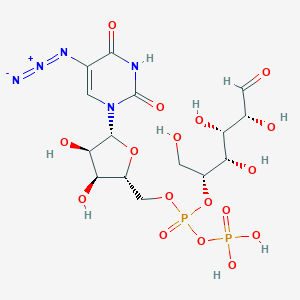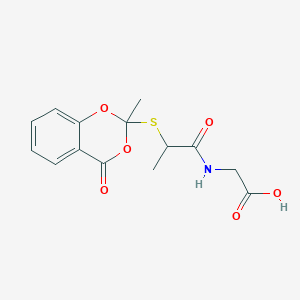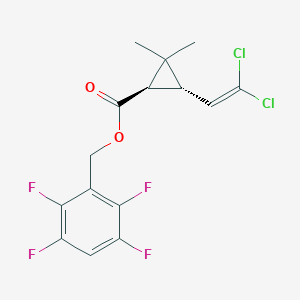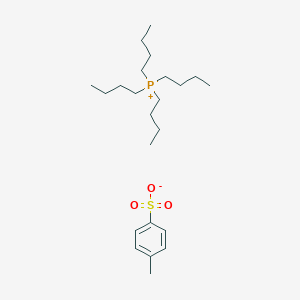![molecular formula C11H16O B058440 1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone CAS No. 122598-68-9](/img/structure/B58440.png)
1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone is a natural compound that belongs to the class of bicyclic ketones. It is also known as patchouli ketone due to its presence in the essential oil of patchouli plant. The compound has gained significant attention in the scientific community due to its potential therapeutic properties.2.0]oct-3-en-1-yl)ethanone.
Mecanismo De Acción
The exact mechanism of action of 1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone is not fully understood. However, studies have shown that the compound acts by inhibiting various enzymes and proteins involved in inflammation, bacterial and fungal growth, and cancer cell proliferation. The compound has also been shown to modulate various signaling pathways involved in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to possess antibacterial and antifungal properties by inhibiting the growth of various bacterial and fungal strains. In addition, the compound has been shown to induce apoptosis and inhibit cancer cell proliferation in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone in lab experiments is its availability. The compound can be easily synthesized from patchouli alcohol, which is readily available. In addition, the compound has been shown to possess various therapeutic properties, which make it a potential candidate for drug development. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which makes it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone. One direction is to study the compound's potential use in cancer treatment. In vivo studies are needed to determine the compound's efficacy and safety in animal models. Another direction is to study the compound's potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, more studies are needed to determine the compound's mechanism of action and to identify its target proteins and enzymes. Finally, studies are needed to optimize the synthesis method of the compound to increase its yield and purity.
Métodos De Síntesis
1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone can be synthesized from patchouli alcohol, which is extracted from the patchouli plant. The synthesis method involves the oxidation of patchouli alcohol using various oxidizing agents such as chromic acid, potassium permanganate, and Jones reagent. The yield of the synthesis method varies depending on the oxidizing agent used. The most efficient method for synthesizing 1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone is the use of Jones reagent, which yields a high percentage of the compound.
Aplicaciones Científicas De Investigación
1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antibacterial, antifungal, and antiviral activities. The compound has also been studied for its potential use in cancer treatment. In vitro studies have shown that 1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
Número CAS |
122598-68-9 |
|---|---|
Nombre del producto |
1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone |
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-(6-methyl-1-bicyclo[4.2.0]oct-3-enyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-9(12)11-6-4-3-5-10(11,2)7-8-11/h3-4H,5-8H2,1-2H3 |
Clave InChI |
SIJBYQIYLPNWHH-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCC1(CC=CC2)C |
SMILES canónico |
CC(=O)C12CCC1(CC=CC2)C |
Sinónimos |
Ethanone, 1-(6-methylbicyclo[4.2.0]oct-3-en-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



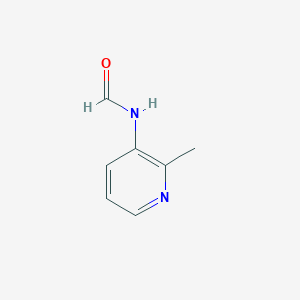
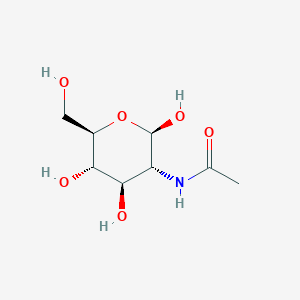
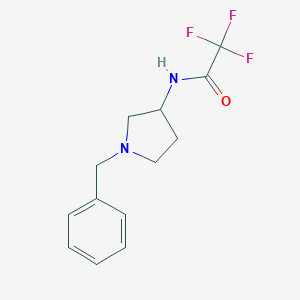
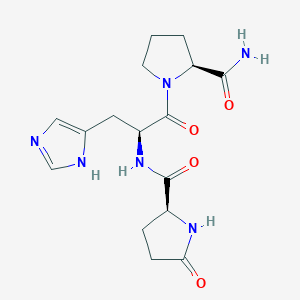
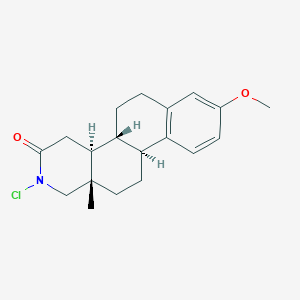
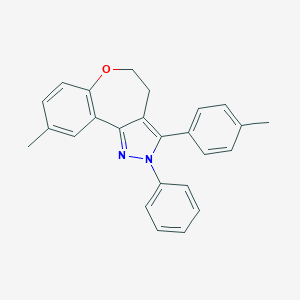
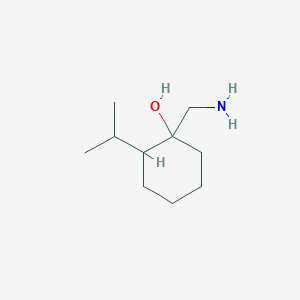
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)
